Cytotoxicity vs. Erlotinib
In a head-to-head study, EGFR-IN-112 (SPP10) demonstrated significantly greater cytotoxicity against MCF-7 (breast), H69AR (lung), and PC-3 (prostate) cancer cell lines compared to the reference EGFR inhibitor erlotinib. The quantitative difference in IC50 values underscores its superior potency in these specific cellular contexts [1].
H69AR: 3.16 µM (vs 21.5 µM)
PC-3: 4.2 µM (vs 18.9 µM)
| Evidence Dimension | Cell Viability (IC50) |
|---|---|
| Target Compound Data | MCF-7: 2.31 ± 0.3 μM; H69AR: 3.16 ± 0.8 μM; PC-3: 4.2 ± 0.2 μM |
| Comparator Or Baseline | Erlotinib: MCF-7: 19.4 ± 2.0 μM; H69AR: 21.5 ± 1.8 μM; PC-3: 18.9 ± 3.2 μM |
| Quantified Difference | ~8.4x more potent in MCF-7; ~6.8x more potent in H69AR; ~4.5x more potent in PC-3 |
| Conditions | XTT assay after 72 hours of treatment |
Why This Matters
This head-to-head comparison provides a quantitative, cell-line-specific potency differential that is critical for selecting the appropriate compound for in vitro cancer models, ensuring experimental sensitivity and relevance.
- [1] Atmaca H, et al. ACS Omega. 2024. Table 2. View Source
